

Application Notes: Synthesis of Tacrine via Friedländer Annulation

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Compound of Interest

Compound Name: 2-Aminobenzonitrile

Cat. No.: B023959

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Introduction

Tacrine (9-amino-1,2,3,4-tetrahydroacridine) was one of the first centrally acting acetylcholinesterase (AChE) inhibitors approved for the symptomatic treatment of Alzheimer's disease.^[1] Its synthesis and the development of its derivatives remain an active area of research for creating novel therapeutic agents with improved efficacy and reduced side effects. ^[1] The most common and direct method for synthesizing the tacrine scaffold is the Friedländer annulation, a condensation reaction between an o-aminoaryl nitrile and a cyclic ketone.^{[2][3][4]} This document provides detailed protocols and comparative data for the synthesis of Tacrine from **2-aminobenzonitrile** and cyclohexanone, utilizing various catalysts and reaction conditions.

Core Reaction: The synthesis involves a Friedländer-style cyclocondensation of **2-aminobenzonitrile** with cyclohexanone, typically catalyzed by a Lewis acid.^[2] This versatile reaction allows for the efficient construction of the tetracyclic quinoline system characteristic of Tacrine.

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly influences the yield of Tacrine. The following tables summarize quantitative data from various reported synthetic methods.

Table 1: Comparison of Catalysts and Conditions for Tacrine Synthesis

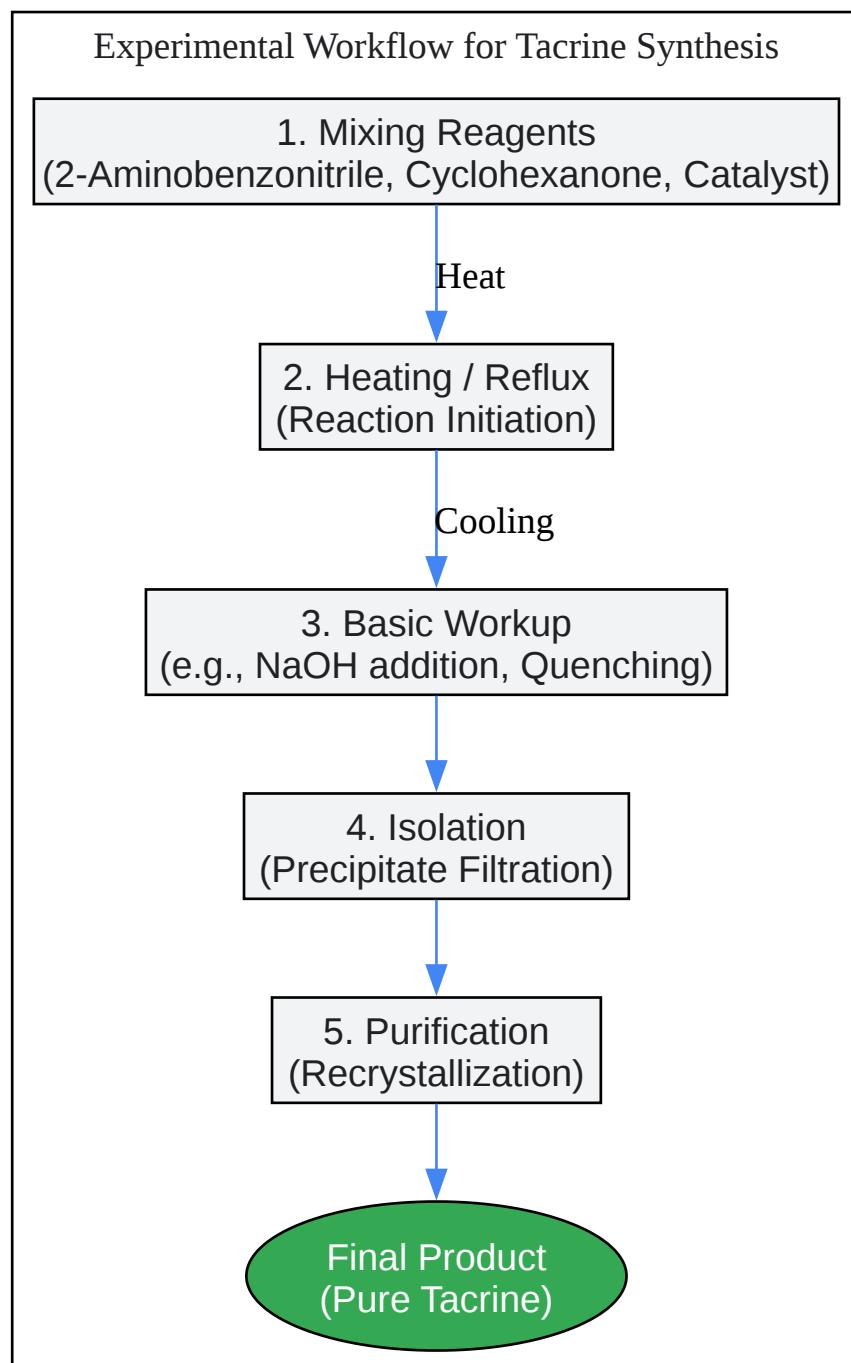
Catalyst	Solvent	Temperature	Time	Yield (%)	Reference
Zinc Chloride (ZnCl ₂)	None	Heating	-	68%	[2]
Zinc Chloride (ZnCl ₂)	Toluene	170-180°C	32 hrs	-	[3]
Phosphorus Oxychloride (POCl ₃)	Toluene (optional)	120-140°C (Reflux)	2-4 hrs	60-70%	[5]
Boron Trifluoride Etherate (BF ₃ ·Et ₂ O)	Toluene	Reflux	24 hrs	81%	[6]
ZnCl ₂ / Choline Chloride (DES)	None (DES)	120°C	3 hrs	95-98%	[7]
Aluminum Chloride (AlCl ₃)	Toluene	100°C	-	28%	[8]
Indium(III) Chloride (InCl ₃)	Toluene	100°C	-	30%	[8]
Iron(III) Chloride (FeCl ₃)	Toluene	100°C	-	35%	[8]
Ytterbium(III) Triflate (Yb(OTf) ₃)	1,2-Dichloroethane	90°C	-	64%	[8]

Table 2: Physicochemical and Analytical Characterization of Tacrine

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₄ N ₂	[1]
Molecular Weight	198.27 g/mol	[1]
Melting Point	181.1 - 182.1°C	[1] [2]
184 - 185°C	[5]	
Appearance	Yellow Precipitate/Solid	[1] [2] [6]
Analytical Confirmation	¹ H NMR, ¹³ C NMR, MS, CHN, FT-IR, GC-FID	[1] [2]

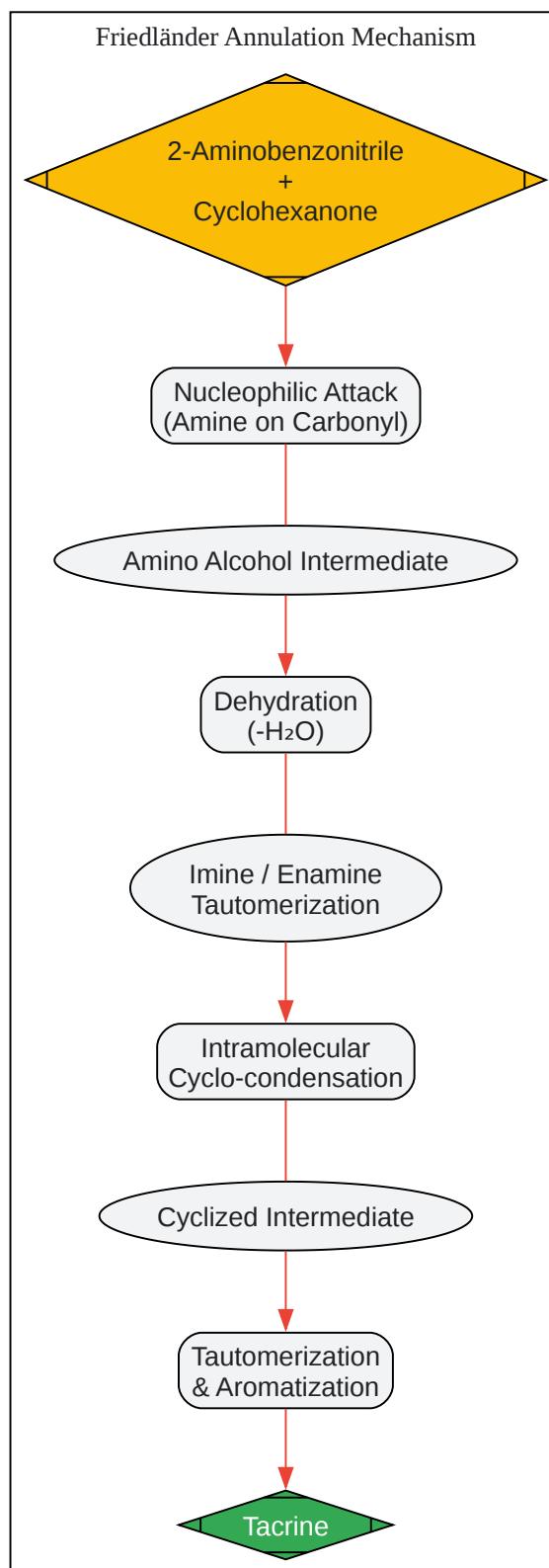
Visualized Workflows and Mechanisms

The synthesis of Tacrine from **2-aminobenzonitrile** follows a clear experimental workflow and a well-established reaction mechanism.



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Caption: A generalized experimental workflow for the synthesis of Tacrine.



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Caption: The reaction mechanism for the Friedländer synthesis of Tacrine.[2][9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of Tacrine using different catalytic systems. Researchers should adapt and optimize these protocols as needed for their specific laboratory conditions.

Protocol 1: Synthesis of Tacrine using Zinc Chloride (ZnCl₂) Catalyst

This protocol is adapted from methods that report a 68% yield.[\[1\]](#)[\[2\]](#)

Materials:

- **2-Aminobenzonitrile** (3.54 g, 0.030 mol)
- Cyclohexanone (36 mL)
- Anhydrous Zinc Chloride (ZnCl₂) (4.02 g)
- 20% Sodium Hydroxide (NaOH) solution
- Ethanol
- 100 mL three-necked round-bottomed flask (RBF)
- Reflux condenser, thermometer, magnetic stirrer, and heating mantle
- Buchner filtration apparatus

Procedure:

- Equip the 100 mL RBF with a magnetic stirrer, reflux condenser, and thermometer. Place it in a heating mantle.
- Add 36 mL of cyclohexanone to the RBF.
- Add 3.54 g of **2-aminobenzonitrile** and 4.02 g of anhydrous zinc chloride to the flask.[\[2\]](#)

- Heat the mixture with stirring. The solution will darken from a pale yellow, indicating the initiation of the condensation reaction.[1]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Slowly add 20% aqueous NaOH solution dropwise until the pH of the mixture is basic (pH > 10-12), as confirmed with litmus paper. A yellow precipitate will form.[1][2]
- Collect the yellow precipitate by Buchner filtration and wash it with water.[1][2]
- For further purification, recrystallize the crude product from 20 mL of hot ethanol.[2]
- Filter the recrystallized product and leave it to dry thoroughly in a fume hood for one week to obtain pure Tacrine.[2]

Protocol 2: Synthesis of Tacrine using Phosphorus Oxychloride (POCl_3) Catalyst

This protocol is based on established methods with typical yields of 60-70%. [5]

Materials:

- **2-Aminobenzonitrile** (1.0 eq)
- Cyclohexanone (1.0 eq, freshly distilled recommended)
- Phosphorus Oxychloride (POCl_3) (0.5 eq)
- Toluene (optional, can be run neat)
- 10% Aqueous Sodium Hydroxide (NaOH)
- Dichloromethane or Ethyl Acetate for extraction
- Saturated Sodium Chloride (brine)

- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add **2-aminobenzonitrile** (1.0 eq) and cyclohexanone (1.0 eq).[\[5\]](#)
- While stirring, slowly add phosphorus oxychloride (0.5 eq) dropwise. Note that an exothermic reaction may occur.[\[5\]](#)
- Heat the reaction mixture to reflux (approximately 120-140°C) and maintain this temperature for 2-4 hours.[\[5\]](#)
- Monitor the reaction progress by TLC.
- After completion, cool the mixture to room temperature and then place it in an ice bath.[\[5\]](#)
- Carefully quench the reaction by the slow addition of 10% aqueous NaOH until the mixture is basic ($\text{pH} > 10$).[\[5\]](#)
- Extract the product from the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[\[5\]](#)
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .[\[5\]](#)
- Filter off the drying agent and remove the solvent under reduced pressure to yield the crude Tacrine, which can be further purified by recrystallization.

Protocol 3: Sustainable Synthesis in a Deep Eutectic Solvent (DES)

This modern protocol utilizes a low-acidity deep eutectic solvent (LADES) and boasts high yields of 95-98%.[\[7\]](#)

Materials:

- **2-Aminobenzonitrile** (1 mmol, 118 mg)
- Cyclohexanone (1 mmol, 98 mg)
- Zinc Chloride/Choline Chloride ($ZnCl_2/ChCl$) LADES (1:1 mol ratio, 1 g)
- 10% Sodium Hydroxide (NaOH) solution (300 μ L)
- Isopropanol (iPrOH, 1 mL)

Procedure:

- Prepare the $ZnCl_2/ChCl$ LADES by mixing the two components in a 1:1 molar ratio.
- Add **2-aminobenzonitrile** (1 mmol) and cyclohexanone (1 mmol) to 1 g of the LADES in a reaction vessel.[7]
- Heat the reaction mixture at 120°C for 3 hours.[7]
- Cool the mixture to room temperature and evaporate any volatiles under reduced pressure.
- Add 300 μ L of a 10% NaOH solution to the residue and stir for an additional 3 hours.[7]
- Filter the resulting solid and wash the filter cake with water.
- Keep the washed cake under stirring for 1 hour with 1 mL of isopropanol.[7]
- Filter the final product. This method often yields a product of high purity without the need for further purification steps.[7]

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